molecular formula C20H23F3N4O2S B4383854 ETHYL 4-{[({3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE

ETHYL 4-{[({3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE

Cat. No.: B4383854
M. Wt: 440.5 g/mol
InChI Key: SHTQAIXNIVZTMZ-UHFFFAOYSA-N
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Description

Ethyl 4-{[({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)carbonothioyl]amino}benzoate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a cyclopropyl ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[({3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl and cyclopropyl groups. The final steps involve the formation of the benzoate ester and the attachment of the carbonothioyl and amino groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)carbonothioyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

Ethyl 4-{[({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)carbonothioyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{[({3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The trifluoromethyl and cyclopropyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)carbonothioyl]amino}benzoate is unique due to the presence of the trifluoromethyl group and the cyclopropyl ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 4-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propylcarbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O2S/c1-2-29-18(28)14-6-8-15(9-7-14)25-19(30)24-10-3-11-27-16(13-4-5-13)12-17(26-27)20(21,22)23/h6-9,12-13H,2-5,10-11H2,1H3,(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTQAIXNIVZTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCCN2C(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-{[({3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ETHYL 4-{[({3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-{[({3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE
Reactant of Route 4
ETHYL 4-{[({3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-{[({3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-{[({3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE

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